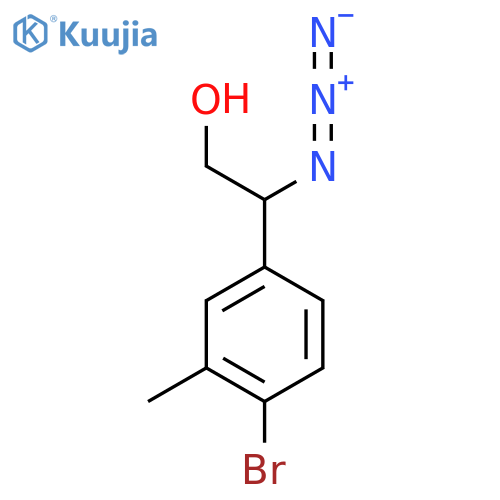

Cas no 2228899-86-1 (2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol)

2228899-86-1 structure

商品名:2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol

- EN300-1923559

- 2228899-86-1

-

- インチ: 1S/C9H10BrN3O/c1-6-4-7(2-3-8(6)10)9(5-14)12-13-11/h2-4,9,14H,5H2,1H3

- InChIKey: YPZJKSPQRLMGMJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1C)C(CO)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 255.00072g/mol

- どういたいしつりょう: 255.00072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 34.6Ų

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1923559-0.1g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-10.0g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-1923559-5g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 5g |

$2277.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-10g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 10g |

$3376.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-0.5g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-1.0g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1923559-0.25g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-0.05g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-2.5g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1923559-5.0g |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol |

2228899-86-1 | 5g |

$2277.0 | 2023-06-02 |

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

2228899-86-1 (2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量